Lipophilicity Modulation by the 4-Methyl Substituent versus Des-Methyl Analog
The 4-methyl group on the imidazole ring increases the calculated logP (cLogP) relative to the non-methylated analog 2-(2-aminobenzyl)imidazole. Using consensus cLogP estimation (XLogP3, PubChem), 4-methyl-2-(2-aminobenzyl)imidazole yields a cLogP of approximately 1.2–1.5, whereas the des-methyl analog 2-(2-aminobenzyl)imidazole (C₁₀H₁₁N₃, MW 173.21) has a calculated cLogP of approximately 0.6–0.9 [1]. This ~0.5–0.6 log unit increase translates to a roughly three- to four-fold higher partition coefficient in octanol/water, which can meaningfully affect passive membrane permeability and non-specific protein binding in cellular assays [2].
| Evidence Dimension | Calculated logP (cLogP, XLogP3) |
|---|---|
| Target Compound Data | cLogP ≈ 1.2–1.5 (estimated; no direct experimental determination located) |
| Comparator Or Baseline | 2-(2-Aminobenzyl)imidazole: cLogP ≈ 0.6–0.9 |
| Quantified Difference | ΔcLogP ≈ +0.5 to +0.6 |
| Conditions | In silico prediction (XLogP3); experimental logP data not available in peer-reviewed literature for either compound |
Why This Matters
A difference of 0.5–0.6 logP units can significantly alter passive membrane permeability, impacting intracellular target engagement and off-target partitioning; this must be accounted for when substituting one compound for the other in cell-based assays.
- [1] National Center for Biotechnology Information. PubChem: XLogP3 consensus logP predictions for C₁₁H₁₃N₃ and C₁₀H₁₁N₃ substructures. PubChem, 2025. (Accessed 2026-05-12). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. DOI: 10.1517/17460441003605098. View Source
